Cetylpyridinium hydrate hydrochloride
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Overview
Description
Cetylpyridinium hydrate hydrochloride is a quaternary ammonium compound known for its broad-spectrum antiseptic properties. It is commonly used in various over-the-counter products such as mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. This compound is effective in reducing dental plaque, gingivitis, and other oropharyngeal bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetylpyridinium hydrate hydrochloride is synthesized through the reaction of cetylpyridinium chloride with hydrochloric acid. The process involves the following steps:
Cetylpyridinium Chloride Synthesis: Cetylpyridinium chloride is prepared by reacting cetyl alcohol with pyridine in the presence of hydrochloric acid.
Hydration: The resulting cetylpyridinium chloride is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Raw Material Preparation: Cetyl alcohol and pyridine are purified and prepared for the reaction.
Reaction: The reaction is carried out in large reactors with controlled temperature and pressure to ensure complete conversion.
Purification: The product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cetylpyridinium hydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cetylpyridinium oxide.
Reduction: Reduction reactions can convert it back to cetyl alcohol and pyridine.
Substitution: It can undergo substitution reactions with other halides to form different quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide salts like sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Cetylpyridinium oxide.
Reduction: Cetyl alcohol and pyridine.
Substitution: Various quaternary ammonium compounds depending on the halide used.
Scientific Research Applications
Cetylpyridinium hydrate hydrochloride has a wide range of scientific research applications, including:
Chemistry
Surfactant: Used as a surfactant in various chemical formulations.
Catalyst: Acts as a phase transfer catalyst in organic synthesis.
Biology
Antimicrobial Agent: Effective against a broad spectrum of bacteria, including Staphylococcus aureus.
Cell Membrane Studies: Used in studies involving cell membrane interactions and permeability.
Medicine
Oral Hygiene Products: Active ingredient in mouthwashes and toothpastes for reducing plaque and gingivitis.
Antiseptic: Used in lozenges and throat sprays for its antiseptic properties.
Industry
Mechanism of Action
Cetylpyridinium hydrate hydrochloride exerts its effects through the following mechanisms:
Membrane Disruption: It disrupts the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.
Inhibition of Virulence Factors: It inhibits the production of virulence factors in pathogenic bacteria, reducing their ability to cause infections.
Biofilm Penetration: It penetrates biofilms and disrupts the extracellular polymeric substances, enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.
Chlorhexidine: A bisbiguanide antiseptic used in oral hygiene products.
Hexetidine: An antiseptic used in mouthwashes and throat sprays
Uniqueness
Cetylpyridinium hydrate hydrochloride is unique due to its broad-spectrum antimicrobial activity and its ability to disrupt biofilms effectively. It is also less likely to cause resistance compared to other antiseptics .
Properties
Molecular Formula |
C21H41ClNO+ |
---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;hydrate;hydrochloride |
InChI |
InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;; |
InChI Key |
NFCRBQADEGXVDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.Cl |
Origin of Product |
United States |
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